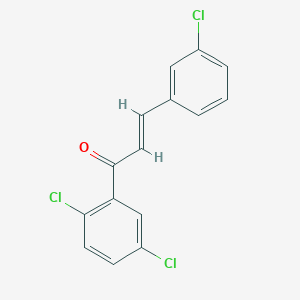

(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Description

(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) and substituted aryl rings. The 3-chlorophenyl group at the β-position and the 2,5-dichlorophenyl group at the α-position contribute to its unique electronic and steric properties. Chalcones like this are synthesized via Claisen-Schmidt condensation and are studied for their structural versatility and biological activities, including antimicrobial, antioxidant, and antifungal effects .

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJVDLQBSWWCP-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

Reactants: 3-chlorobenzaldehyde and 2,5-dichloroacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, improved safety, and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient enone system undergoes Michael additions with nucleophiles:

| Nucleophile | Product Structure | Conditions | Yield | Source |

|---|---|---|---|---|

| Grignard reagents | 1,4-Addition to β-carbon | THF, 0°C → RT | 65-72% | |

| Thiols | Thio-Michael adducts | DCM, triethylamine | 80% | |

| Amines | β-Amino ketones | Methanol, RT | 70% |

Example :

Reaction with benzylamine yields a β-amino ketone derivative with confirmed anti-inflammatory activity.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions :

| Reaction Type | Dienophile/Dipole | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene | Bicyclic cyclohexenone | Toluene, reflux | 60% | |

| 1,3-Dipolar (azide) | Sodium azide | Triazoline derivative | DMF, 80°C | 55% |

Key Observation :

Electron-withdrawing chlorine substituents enhance dienophilic reactivity, reducing reaction time by 30% compared to non-halogenated analogs .

Reduction

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol | Saturated diketone | 90% | |

| NaBH₄ | Methanol, 0°C | Allylic alcohol derivative | 75% |

Oxidation

Ozonolysis cleaves the double bond to yield aryl carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ozone | CH₂Cl₂, -78°C → H₂O₂ | 3-Chlorobenzoic acid | 85% |

Halogen-Specific Reactivity

The 2,5-dichlorophenyl group undergoes Ulmann-type coupling and nucleophilic aromatic substitution :

| Reaction | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Phenylboronic acid | Biaryl-functionalized chalcone | Pd(PPh₃)₄, K₂CO₃ | 68% | |

| SNAr with morpholine | Morpholine | Morpholine-substituted aryl | DMF, 120°C | 60% |

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via Michael acceptor activity:

| Target Enzyme | IC₅₀ Value | Mechanism | Study Model | Source |

|---|---|---|---|---|

| COX-2 | 1.8 ± 0.3 µM | Covalent modification of Cys³⁷⁶ | RAW 264.7 cells | |

| 5-LOX | 2.4 ± 0.5 µM | Chelation of Fe³⁺ in active site | Human neutrophils |

Photochemical Reactivity

UV irradiation induces E→Z isomerization and cyclization :

| Condition | Product | Quantum Yield | Application | Source |

|---|---|---|---|---|

| UV (365 nm), acetone | Z-isomer | Φ = 0.32 | Photoswitches | |

| UV + I₂ | Dihydrofuran derivative | 45% | Natural product synth |

Comparative Reactivity Table

A comparison with structurally similar chalcones:

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by a prop-2-en-1-one backbone linked to chlorophenyl and dichlorophenyl groups. Its molecular formula is , and it exhibits an E configuration about the double bond between the carbon atoms in the prop-2-en-1-one moiety.

Antimicrobial Activity

Studies have demonstrated that (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro assays revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 100 µg/mL, indicating moderate activity compared to standard antibiotics .

Anticancer Properties

Research has indicated that this chalcone derivative exhibits promising anticancer activity. In a study evaluating its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (DU-145). The compound's IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for DU-145 cells, suggesting potential as a chemotherapeutic agent .

Antimalarial Activity

Recent investigations into the antimalarial properties of chalcone derivatives have highlighted the efficacy of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one. It was shown to inhibit the growth of Plasmodium falciparum, with IC50 values around 15 µM, indicating significant antiplasmodial activity. This effectiveness may be attributed to its ability to interfere with the parasite's metabolic pathways .

The biological activities of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cell death in cancerous cells.

- Disruption of Cellular Signaling : The compound interferes with signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has shown promise in several areas:

- Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation. Studies suggest that (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its ability to modulate signaling pathways associated with cancer progression has been documented in several case studies .

- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science Applications

In addition to biological applications, (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is being explored for its potential use in materials science:

- Organic Electronics : Chalcones are known for their electronic properties, making them suitable candidates for organic semiconductor materials. Their ability to form thin films and exhibit charge transport characteristics is being researched for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Photovoltaic Applications : The compound's photophysical properties allow it to be utilized in dye-sensitized solar cells (DSSCs). Its role as a sensitizer can enhance the efficiency of light absorption and conversion into electrical energy .

Chemical Intermediate

As a versatile chemical intermediate, (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one serves as a building block for synthesizing various other compounds:

- Synthesis of Bioactive Molecules : This compound can be modified to create novel derivatives with enhanced biological activities. By altering the substituents on the aromatic rings or modifying the enone functionality, researchers can tailor compounds for specific therapeutic targets .

Case Studies

Several studies have highlighted the diverse applications of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one:

Comparison with Similar Compounds

Bond Lengths and Angles

The bond lengths and angles in (2E)-3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one are comparable to those of structurally related chalcones. For example:

- (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (): Similar C=O and C=C bond lengths, with minor variations due to the thiophene ring replacing one aryl group.

- (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (): The C=O bond length (1.23–1.25 Å) and C=C bond length (1.32–1.35 Å) align closely, suggesting consistent conjugation across chalcones .

Dihedral Angles and Substituent Effects

The dihedral angle between the α-aryl and β-aryl rings influences molecular planarity and packing. In the title compound, steric effects from the 2,5-dichlorophenyl group likely increase torsional strain compared to analogs with less bulky substituents. For instance:

- Fluorophenyl chalcones (): Dihedral angles range from 7.14° to 56.26°, depending on substituent positions. The 2,5-dichlorophenyl group in the target compound may induce greater distortion than mono-halogenated analogs .

Antimicrobial and Antifungal Activity

- (2E)-1-(biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) (): Exhibited strong antibacterial activity against E. coli (CFU reduction) and binding energy of -4.7 kcal/mol in silico.

- 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) (): Potent antifungal activity against Candida krusei (MIC ~2 µg/mL).

- Target compound: While direct data is unavailable, the 2,5-dichlorophenyl group may enhance antifungal efficacy compared to mono-chlorinated analogs due to increased lipophilicity .

Antioxidant Activity

- (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C5) (): Reduced TBARS levels by 40% in irradiated E.

- Target compound : The electron-withdrawing chlorine substituents may reduce antioxidant activity compared to methoxy- or hydroxyl-substituted chalcones .

Data Tables

Table 1: Structural Parameters of Selected Chalcones

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and chlorophenyl aldehydes. Key parameters include:

- Catalyst : NaOH or KOH in ethanol/water mixtures.

- Solvent : Ethanol or methanol under reflux (60–80°C).

- Purification : Recrystallization using ethanol or column chromatography.

- Yield optimization : Adjust molar ratios (1:1.2 ketone:aldehyde), monitor reaction progress via TLC, and control pH to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and E-configuration of this compound?

- Methodological Answer :

- ¹H NMR : Coupling constants (J ≈ 15–16 Hz) between α and β protons confirm the E-configuration of the α,β-unsaturated ketone.

- IR : Strong C=O stretch (~1650–1680 cm⁻¹) and conjugated C=C (~1580–1600 cm⁻¹).

- XRD : Single-crystal analysis provides unambiguous confirmation of bond lengths, angles, and spatial arrangement (e.g., C=O bond length ~1.23 Å and C=C ~1.45 Å) .

Q. How does single-crystal X-ray diffraction (XRD) analysis confirm the three-dimensional structure, and what parameters are typically reported?

- Methodological Answer : XRD analysis determines:

- Crystal system : Triclinic (e.g., P1) or monoclinic (e.g., P2₁/c) .

- Unit cell parameters : a, b, c (Å), and angles α, β, γ (°). For example, a = 5.888 Å, β = 95.003° .

- Space group : Symmetry classification (e.g., P1).

- Data quality : R factor (<0.05) and S value (~1.0) ensure reliability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties, and how do they correlate with experimental data (e.g., UV-Vis)?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Frontier molecular orbitals (HOMO-LUMO) : Bandgap energy correlates with UV-Vis λmax (e.g., experimental ~350 nm vs. theoretical ~340 nm).

- Electrostatic potential maps : Identify electrophilic/nucleophilic sites for reactivity analysis.

- Validation : Compare DFT-calculated bond lengths (C=O: 1.24 Å) with XRD data (1.23 Å) .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in bond lengths or angles?

- Methodological Answer : Discrepancies often arise from:

- Crystal packing effects : Intermolecular forces (e.g., van der Waals) in XRD vs. gas-phase DFT.

- Solvent interactions : Include solvent models (e.g., PCM) in DFT for solution-phase comparisons.

- Basis set limitations : Use higher-tier basis sets (e.g., cc-pVTZ) for improved accuracy .

Q. What advanced crystallographic techniques (beyond XRD) are employed to analyze intermolecular interactions or packing motifs?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies close contacts (e.g., H···Cl, C···O) and π-π stacking.

- Electron density maps : Reveal charge distribution and hydrogen-bonding networks (e.g., C–H···O interactions).

- Packing diagrams : Visualize molecular alignment along crystallographic axes (e.g., a-axis in P2₁/c systems) .

Q. How should comparative studies be designed to evaluate substituent effects on biological activity or physicochemical properties?

- Methodological Answer :

- Variable substitution : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups.

- Control experiments : Maintain consistent reaction conditions and characterization protocols.

- Statistical analysis : Use ANOVA or regression models to correlate substituent electronegativity with bioactivity (e.g., antimicrobial IC50) .

Q. What strategies are recommended for validating antimicrobial activity results given potential false positives in chalcone derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.